alpha-Hederagenin

Description

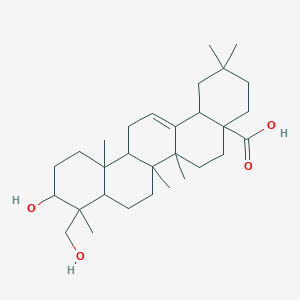

Structure

2D Structure

Properties

IUPAC Name |

10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Hederagenin Isolation, Characterization, and Analysis

Isolation and Extraction Techniques from Botanical Sources

The initial step in the study of alpha-hederagenin from natural sources is its efficient extraction and isolation. The complexity of the plant matrix, which contains a multitude of other phytochemicals, necessitates multi-step procedures to obtain the compound in a pure form suitable for structural and biological analysis.

Chromatographic Separation Methods for Hederagenin (B1673034) and Related Compounds

Chromatography is a cornerstone of phytochemical isolation. A variety of chromatographic techniques are utilized to separate hederagenin and its related saponins (B1172615) from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for both analytical and preparative-scale separation. For instance, a study on Schefflera arboricola developed an HPLC method using a Phenomenex C18 column with a mobile phase of acetonitrile, methanol, and 0.5% ammonium (B1175870) acetate (B1210297) (55:25:20) for the determination of hederagenin and oleanolic acid. ingentaconnect.com

Centrifugal Partition Chromatography (CPC), a liquid-liquid partition chromatography technique, has emerged as an efficient method for the purification of saponins like α-hederin, a glycoside of hederagenin. scienceandtechnology.com.vn In one study, a single CPC run using a solvent system of n-hexane–EtOAc–methanol–water (2:3:2:3, v/v) yielded α-hederin with a purity of 95.7%. scienceandtechnology.com.vn This technique offers advantages such as the absence of a solid stationary phase, which can lead to irreversible adsorption of the sample.

Other chromatographic methods employed include column chromatography over silica (B1680970) gel or alumina, often used as a preliminary purification step. For example, a process for preparing bioactive complexes from Hedera helix involves liquid/liquid extraction with ethyl acetate followed by column chromatography. google.com

Spectroscopic Techniques for Structural Elucidation of Hederagenin

Once isolated, the precise chemical structure of hederagenin is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. eurekaselect.com

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of hederagenin. Techniques like Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are commonly used. ukm.mynih.gov In the positive ion mode, hederagenin typically shows a precursor ion [M+H]⁺ at m/z 473.3631, which can further fragment to yield characteristic ions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides the definitive structural elucidation. The ¹³C NMR spectrum of hederagenin reveals characteristic signals for its 30 carbon atoms, including the olefinic carbons of the double bond at C-12 and C-13, and the carboxyl group at C-28. scienceandtechnology.com.vn Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between protons and carbons, confirming the complete structural assignment.

Infrared (IR) spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which are characteristic of the hederagenin structure. eurekaselect.com

Analytical Methodologies for Quantitative Assessment in Research Studies

Accurate quantification of hederagenin in various biological matrices is crucial for pharmacokinetic and metabolic studies. Highly sensitive and selective analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)-Based Approaches for Hederagenin Detection

The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of hederagenin in biological samples. nih.govresearchgate.netresearchgate.net These methods offer high sensitivity, specificity, and throughput.

An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for the quantification of hederagenin in rat plasma and cerebrospinal fluid. nih.gov This method involved a simple protein precipitation and liquid-liquid extraction for sample preparation. The chromatographic separation was achieved on a Shim-pack XR-ODS II column with a gradient elution using a mobile phase of 5mM ammonium acetate and acetonitrile. nih.gov Detection was performed using a triple-quadrupole tandem mass spectrometer in multiple-reaction-monitoring (MRM) mode via electrospray ionization. nih.gov This method demonstrated a lower limit of quantification (LLOQ) of 0.406 ng/mL in both plasma and CSF. nih.gov

Similarly, a UPLC-Q-TOF/MS method was used to analyze hederagenin in rat serum, where the molecular ion peak of hederagenin [M-H]⁻ was detected at m/z 471 in negative ion mode. ukm.my

| Analytical Method | Matrix | Instrumentation | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |

| UFLC-MS/MS | Rat Plasma, Cerebrospinal Fluid | Triple-quadrupole tandem mass spectrometer | 0.406–203 ng/mL | 0.406 ng/mL | nih.gov |

| HPLC-PDA | Materials and dietary supplements | C18 column, PDA detector | 0.5 - 200 mg/L | 0.15 - 0.50 mg/kg | researchgate.net |

| UPLC-Q-TOF/MS | Rat Serum | UPLC, Q-TOF/MS | Not specified | Not specified | ukm.my |

Serum Pharmacochemistry for Metabolic Profiling of Hederagenin in Research Models

Serum pharmacochemistry is a powerful approach to understand the in vivo fate of a compound by identifying its metabolites and their impact on endogenous metabolic pathways. ukm.mynih.gov

A study investigating the serum pharmacochemistry of hederagenin in rats utilized UPLC-Q-TOF/MS to analyze plasma samples after oral administration. ukm.my The analysis revealed the presence of the hederagenin prototype and its related fragment ions at various time points after administration. ukm.my In this study, 71 potential metabolite signal peaks were detected in the drug-containing serum. ukm.my The metabolic transformations of hederagenin in vivo were found to include processes such as decarboxylation, dehydration, demethylation, and ring-opening. ukm.my

Integrated metabolomic and transcriptomic analyses have also been employed to investigate the effects of hederagenin on cellular metabolism. In one study, metabolomics analysis revealed that hederagenin significantly impacts metabolic pathways such as glycerophospholipid metabolism, choline (B1196258) metabolism, and cholesterol metabolism in prostate cancer cells. nih.gov This type of multi-omics approach provides a comprehensive understanding of the compound's biological activity at a molecular level.

| Metabolic Process | Observed Changes | Analytical Technique | Research Model | Reference |

| In vivo metabolism | Detection of 71 potential metabolite signal peaks. | UPLC-Q-TOF/MS | Rat | ukm.my |

| Cellular metabolism | Significant impact on glycerophospholipid, choline, and cholesterol metabolism. | Metabolomics | Prostate cancer cells | nih.gov |

Hederagenin Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Hederagenin (B1673034) Biosynthesis

The biosynthesis of hederagenin is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and involves several key enzymatic modifications to build the final complex structure.

The journey to create the vast diversity of triterpenoid (B12794562) structures, including the oleanane (B1240867) skeleton of hederagenin, begins with the linear C30 hydrocarbon, squalene (B77637). nih.govchemistryviews.org In eukaryotes, squalene is first oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). researchgate.net This epoxidation reaction is a critical activation step. researchgate.net

The subsequent and most pivotal step is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.net These enzymes fold the linear 2,3-oxidosqualene molecule into a specific conformation, initiating a cascade of cyclization and rearrangement reactions to produce various polycyclic triterpene scaffolds. chemistryviews.orgresearchgate.net The formation of the pentacyclic oleanane-type skeleton, the direct precursor framework for hederagenin, is a result of this intricate enzymatic process. researchgate.net The diversity in triterpenoid skeletons found in nature stems from the evolution of this large family of terpene synthase enzymes. nih.govresearchgate.net

Following the formation of the basic pentacyclic structure, a series of modifications are carried out by specific enzymes to yield hederagenin.

Oleanolic Acid Synthase and Cytochrome P450 Monooxygenases: The cyclization of 2,3-oxidosqualene produces the intermediate β-amyrin, which is the precursor to the oleanane triterpenoid family. β-amyrin then undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce oleanolic acid. The final and defining step in hederagenin biosynthesis is the regioselective hydroxylation of oleanolic acid at the C-23 position. nih.govresearchgate.net This reaction is catalyzed by a specific CYP450 enzyme. nih.govresearchgate.net For instance, a P450 gene, MdMA02, from Malus domestica has been identified to catalyze this C-23 oxidation of oleanolic acid to produce hederagenin. nih.gov Similarly, studies have shown that human CYP3A4 can also catalyze this hydroxylation, converting oleanolic acid into hederagenin. mdpi.com

UDP-Glycosyltransferases (UGTs): Hederagenin itself is an aglycone, meaning it lacks sugar moieties. wikipedia.org In plants, it often serves as a scaffold for the attachment of sugar chains, a process known as glycosylation, which produces saponins (B1172615). nih.gov This reaction is mediated by UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes transfer a sugar molecule, typically from a UDP-sugar donor like UDP-glucose, to the hydroxyl groups on the hederagenin molecule, most commonly at the C-3 or C-28 positions. nih.govnih.gov For example, UGTs from the UGT73C subfamily in Barbarea vulgaris have been shown to catalyze the 3-O-glucosylation of hederagenin. nih.gov Another UGT, HhUGT74AG11 from Hedera helix, can transfer a glycosyl donor to the C-28 position of hederagenin. nih.gov This glycosylation step is crucial as it creates the diverse array of hederagenin-based saponins found in nature, such as hederacoside C and alpha-hederin (B1665267). wikipedia.org

Table 1: Key Enzymes in the Hederagenin Biosynthesis and Modification Pathway

| Enzyme Class | Specific Enzyme Example | Role in Pathway | Reference |

|---|---|---|---|

| Squalene Epoxidase (SQE) | Not specified | Catalyzes the conversion of squalene to 2,3-oxidosqualene. | researchgate.net |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | Cyclizes 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton (β-amyrin). | researchgate.net |

| Cytochrome P450 (CYP450) | MdMA02, Human CYP3A4 | Catalyzes the C-23 hydroxylation of oleanolic acid to form hederagenin. | nih.govmdpi.com |

| UDP-Glycosyltransferase (UGT) | UGT73C10, UGT73C11, HhUGT74AG11 | Attaches sugar moieties to the hederagenin aglycone to form saponins. | nih.govnih.gov |

Metabolic Transformations of Hederagenin in Biological Systems

When introduced into biological systems, such as preclinical animal models, hederagenin undergoes various metabolic transformations, influencing its bioavailability and activity.

The metabolism of hederagenin has been investigated in rats through serum pharmacochemistry analysis. Following oral administration, hederagenin is metabolized into numerous products. ukm.my A study using UPLC/Q-TOF-MS identified seventy-one potential metabolite signal peaks in the serum of rats administered hederagenin. ukm.my Based on the molecular structure, 47 of these were deduced as possible metabolite-related molecular ion peaks. ukm.my The metabolic reactions involved appear to include:

Decarboxylation

Dehydration

Demethylation or methyl shift

Deoxygenation

Ring opening

Unsaturated biformation ukm.my

In many cases, hederagenin itself is a metabolite of more complex saponins. In vitro studies simulating gastrointestinal biotransformation show that complex saponins like hederacoside C are broken down, primarily in the colon phase, through the stepwise removal of sugar moieties, eventually yielding the aglycone, hederagenin. uantwerpen.beresearchgate.net This indicates that the deglycosylation by intestinal microflora is a major metabolic pathway for hederagenin-containing saponins before absorption. researchgate.net

Table 2: Observed Metabolic Transformations of Hederagenin in Preclinical Models

| Metabolic Reaction Type | Description | Reference |

|---|---|---|

| Deglycosylation | Removal of sugar moieties from parent saponins (e.g., hederacoside C) to yield hederagenin, primarily by intestinal microflora. | uantwerpen.beresearchgate.net |

| Decarboxylation | Removal of a carboxyl group from the hederagenin structure. | ukm.my |

| Dehydration | Removal of a water molecule from the hederagenin structure. | ukm.my |

| Demethylation | Removal of a methyl group from the hederagenin structure. | ukm.my |

| Ring Opening | Fission of one of the pentacyclic rings of the hederagenin core. | ukm.my |

The biotransformation of hederagenin in vivo is a dynamic process. When hederagenin is formed as a metabolite from a parent saponin (B1150181), such as asperosaponin VI, it can result in sustained concentrations in the serum. nih.gov In one study where rats were orally administered asperosaponin VI, the resulting hederagenin metabolite reached its maximum concentration (Cmax) of 53.18 ± 23.27 ng/mL at a time (Tmax) of 12.33 ± 2.36 hours. nih.gov This suggests that the transformation from saponin to aglycone in the gastrointestinal tract prolongs the presence of hederagenin in the system. nih.gov

Table 3: Pharmacokinetic Parameters of Hederagenin as a Metabolite in Rats

| Parent Compound Administered | Parameter | Value (Mean ± SD) | Reference |

|---|---|---|---|

| Asperosaponin VI (100 mg/kg) | Cmax (Hederagenin) | 53.18 ± 23.27 ng/mL | nih.gov |

| Asperosaponin VI (100 mg/kg) | Tmax (Hederagenin) | 12.33 ± 2.36 h | nih.gov |

| Hederagenin | Peak Metabolite Appearance | 9 hours post-administration | ukm.my |

Compound Reference Table

Structure Activity Relationship Sar Studies and Rational Design of Hederagenin Derivatives

Identification of Key Structural Determinants for Hederagenin's Biological Potency

The biological potential of alpha-Hederagenin is intrinsically linked to its distinct molecular architecture. The molecule features several reactive sites that are crucial for its activity and serve as primary targets for chemical modification. mdpi.com These key structural determinants include:

The C-3 Hydroxyl Group: Located on Ring A, this secondary hydroxyl group is a frequent site for modifications such as oxidation to a ketone or esterification. mdpi.com

The C-23 Hydroxymethyl Group: Also on Ring A, this primary hydroxyl group provides another handle for derivatization, often in conjunction with the C-3 hydroxyl. nih.govmdpi.com

The C-12/C-13 Double Bond: This double bond within Ring C is a key feature of the oleanane-type triterpenoid (B12794562) scaffold and can influence the molecule's spatial conformation and biological interactions. nih.govmdpi.com

The C-28 Carboxyl Group: Situated on Ring E, this carboxylic acid is one of the most frequently modified positions. nih.govmdpi.com Its polarity is a significant factor in the molecule's properties, and its modification can dramatically alter biological activity, including reducing the hemolytic activity associated with the parent compound. nih.gov

These positions are the focal points for rational drug design, allowing for the synthesis of new compounds with potentially greater therapeutic efficacy. nih.govnih.gov

Synthetic Strategies for Novel Hederagenin (B1673034) Derivatives

The pursuit of more potent and drug-like hederagenin analogs has led to a variety of synthetic strategies targeting the key functional groups of the molecule.

Researchers have successfully applied numerous chemical transformations to the hederagenin scaffold.

Modifications at C-28: The carboxyl group at C-28 is a versatile site for derivatization. Strategies include the synthesis of a wide array of esters and amides. nih.gov For instance, a series of C-28 amide derivatives were synthesized, some of which were also acetylated at the C-3 and C-23 positions. nih.gov Furthermore, the C-28 position has been used as an anchor to introduce nitrogen-containing heterocycles, such as 1,2,3-triazoles, and polyamines. nih.govnih.gov

Modifications at C-3 and C-23: The hydroxyl groups on Ring A are commonly targeted for acylation and oxidation. mdpi.com Acetylated derivatives have been created to explore the impact of reduced polarity in this region. nih.gov In some strategies, the C-3 hydroxyl group is oxidized, which can facilitate further reactions, such as condensation with aldehydes at the C-2 position. mdpi.com

Modifications at C-12 and C-13: While less common, modifications involving the C-12 double bond have been explored. mdpi.com For example, converting the double bond and the C-3 hydroxyl into ketones has been investigated. nih.gov

Ring A Modifications: More complex strategies involve the fusion of heterocyclic rings to the A-ring of the hederagenin core. Derivatives featuring fused isoxazole (B147169) and pyrazine (B50134) rings have been synthesized to explore novel chemical space and biological activity. nih.govresearchgate.net

In nature, hederagenin often exists as a saponin (B1150181), conjugated to one or more sugar units. mdpi.com Synthetic chemists have mimicked this by creating novel glycosides.

Hederagenin Glycosides: The synthesis of hederagenin glycosides involves attaching various sugar moieties to the hederagenin aglycone, typically at the C-3 position. nih.govnih.gov Glycosylation has been achieved using trichloroacetimidate (B1259523) derivatives of various disaccharides, such as D-cellobiose, D-lactose, and D-maltose, to yield the desired saponins (B1172615) in high yields. nih.govresearchgate.net These synthetic glycosides allow for systematic studies on how the type, sequence, and linkage of sugars influence biological activity. nih.govnih.gov For example, hederagenin glycosides containing α-L-rhamnopyranosyl have been synthesized and evaluated. nih.gov

Other Conjugates: Beyond glycosylation, other molecules have been conjugated to hederagenin to improve its properties. The attachment of polyethylene (B3416737) glycol (PEG) has been explored as a strategy to potentially enhance stability and solubility. researchgate.net

Evaluation of Structure-Activity Relationships in Synthesized Hederagenin Analogs for Modulated Bioactivities

The evaluation of synthesized derivatives has been crucial in establishing clear structure-activity relationships for the hederagenin scaffold.

Modifications at the C-28 position have a profound impact on cytotoxic activity. The conversion of the C-28 carboxylic acid to amides generally leads to compounds with significant biological effects. A study creating a series of C-28 amide derivatives found that acetylated versions were more potent than their hydroxylated counterparts against several cancer cell lines. nih.gov For example, hydroxylated derivative 44 , with a pyrrolidinyl substituent, was potent against HT29 human cancer cells with an EC₅₀ of 1.2 μM. nih.gov Another study found that introducing m-bromo, m-chloro, and m-nitro substituted triazolyls at the C-28 position resulted in compounds with EC₅₀ values in the low micromolar range (3.0–4.1 μM) across multiple cell lines, a significant increase in potency compared to the parent hederagenin. nih.gov

The tables below summarize the cytotoxic activity of selected C-28 modified hederagenin derivatives.

| Compound | Substituent at C-28 | Modification at C-3/C-23 | Cell Line | EC₅₀ (μM) |

|---|---|---|---|---|

| 42-47 | Amide | Hydroxylated | FaDu, A2780, HT29, MCF-7, SW1736, NIH 3T3 | 1.2 - 22.5 |

| 44 | Pyrrolidinyl | Hydroxylated | HT29 | 1.2 |

| 48-57 | Amide | Acetylated | FaDu, A2780, HT29, MCF-7, SW1736, NIH 3T3 | 0.4 - 9.0 |

| Compound | Substituent on Triazole Ring | Cell Line | EC₅₀ (μM) |

|---|---|---|---|

| 5 | m-bromo | 518A2, A2780, HT29, MCF7, A549, 8505C | 3.0 - 4.1 |

| 6 | m-chloro | 518A2, A2780, HT29, MCF7, A549, 8505C | 3.0 - 4.1 |

| 7 | m-nitro | 518A2, A2780, HT29, MCF7, A549, 8505C | 3.0 - 4.1 |

Modifications to Ring A are also critical. Fusing an isoxazole ring to Ring A was found to increase activity, particularly for reversing multidrug resistance in tumors. nih.gov The introduction of a pyrazine ring has also been shown to have a profound positive effect on the antitumor activity of hederagenin. researchgate.net

For hederagenin glycosides, both the sugar component and the aglycone structure (free carboxylic acid vs. methyl ester at C-28) determine the cytotoxic and hemolytic activity. nih.gov The type and linkage of the sugars are significant; for example, one study found that a derivative containing α-L-rhamnopyranosyl showed the best activity against α-glucosidase, with an IC₅₀ value of 47.9 μM. nih.gov

Derivatization has also been shown to modulate other biological activities. In the context of anthelmintic activity against Fasciola hepatica, a series of 36 derivatives were synthesized, with compound MC042 emerging as the most active, showing an EC₅₀ of 1.07 μM against the immature stage of the fluke. nih.gov SAR analysis of these anthelmintic compounds suggested that having an accessible electron donor at the carboxylic acid side of the molecule appeared to be beneficial for activity. mdpi.com

In Vitro Pharmacological Investigations of Hederagenin and Its Derivatives

Antineoplastic Activities in Cellular Models

Hederagenin (B1673034) and its glycoside derivatives, notably alpha-hederin (B1665267), have been the subject of numerous in vitro studies to evaluate their potential as antineoplastic agents. Research has consistently demonstrated their ability to impede the growth and survival of various cancer cells through multiple mechanisms.

Alpha-hederin and hederagenin have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines. The inhibitory effects are typically dose- and time-dependent. psu.edu For instance, alpha-hederin has shown potent activity against lung carcinoma (A549), larynx epidermoid carcinoma (HEp-2), colon adenocarcinoma (HT-29), and pancreas carcinoma (MIA PaCa-2) cells. psu.edu The A549 cell line was reported to be particularly susceptible. psu.edu

Hederagenin has also been found to suppress the proliferation of human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, as well as cervical cancer (CaSki) and thyroid cancer (TPC-1) cells. nih.gov The mechanisms underlying these antiproliferative effects involve the inhibition of critical signaling pathways, such as the STAT3 and Aurora B pathways. nih.gov Studies have quantified this antiproliferative potential using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity (IC50) of Alpha-Hederin on Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Exposure Time | IC50 Value (µM) | Citation |

| A549 | Lung Carcinoma | Alpha-Hederin | 24 h | 9.6 ± 1.4 | psu.edu |

| A549 | Lung Carcinoma | Alpha-Hederin | 48 h | 8.2 ± 0.1 | psu.edu |

| MIA PaCa-2 | Pancreas Carcinoma | Alpha-Hederin | 48 h | 25.5 ± 0.6 | psu.edu |

| HT-29 | Colon Adenocarcinoma | Alpha-Hederin | 72 h | 26.0 ± 1.2 | psu.edu |

| CaSki | Cervical Cancer | Hederagenin | Not Specified | 84.62 | nih.gov |

A primary mechanism for the anticancer activity of hederagenin and its derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that these compounds primarily trigger the intrinsic mitochondrial pathway of apoptosis. nih.govnih.gov In gastric cancer cells, alpha-hederin was shown to induce apoptosis by causing a decrease in the mitochondrial membrane potential, glutathione (B108866) (GSH) depletion, and an accumulation of reactive oxygen species (ROS). nih.gov This process involves the modulation of key apoptosis-regulating proteins, with studies reporting a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov

The activation of the mitochondrial pathway leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of cysteine proteases known as caspases. spandidos-publications.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, has been consistently observed in various cancer cell lines, including oral cancer (SCC-25), ovarian cancer (SKOV-3), and breast cancer cells, following treatment with hederagenin derivatives. nih.govnih.govspandidos-publications.com In cisplatin-resistant head and neck cancer cells, hederagenin was found to induce apoptosis by activating the intrinsic pathway, evidenced by the cleavage of PARP and caspase-3. nih.gov

Beyond inducing apoptosis, alpha-hederagenin and its derivatives can exert their antineoplastic effects by halting the cancer cell cycle at specific checkpoints, thereby preventing their division and proliferation. In vitro studies have shown that these compounds can cause cell cycle arrest at different phases, depending on the cell type and the specific derivative.

For example, alpha-hederin has been reported to arrest the cell cycle in the G1 phase in gastric cancer cells. nih.gov Similarly, treatment of SKOV-3 ovarian cancer cells with alpha-hederin resulted in cell cycle arrest at the G0/G1 phase. nih.gov In another study, a derivative of hederagenin was found to induce cell-cycle arrest in the synthesis (S) phase in A549 lung cancer cells, while hederagenin itself caused a G0/G1 phase arrest in TPC-1 thyroid cancer cells. nih.gov This modulation of cell cycle progression is a key component of its tumor-suppressive action. nih.gov

A significant challenge in cancer treatment is the development of multidrug resistance (MDR) in cancer cells. Hederagenin has been investigated for its potential to overcome such resistance. Studies have shown that hederagenin can selectively induce cell death in cisplatin-resistant head and neck cancer (HNC) cells. nih.gov The proposed mechanism involves the inhibition of the Nrf2-antioxidant response element (ARE) pathway, a key regulator of cellular redox homeostasis that is often upregulated in resistant cancer cells. nih.govproquest.com By inhibiting this pathway, hederagenin enhances the production of reactive oxygen species (ROS) and promotes glutathione depletion, thereby re-sensitizing the resistant cells to apoptosis. nih.gov

Furthermore, hederagenin has been observed to potentiate the pro-apoptotic effects of conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel (B517696) by promoting the accumulation of ROS. nih.gov Some derivatives are also thought to reverse MDR by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. nih.govnih.gov However, it is noteworthy that in one study, pre-treatment with alpha-hederin did not enhance the cytotoxicity of cisplatin in A549, HEp-2, HT-29, or MIA PaCa2 cell lines. psu.edu

Anti-inflammatory Modulatory Actions in Cellular Systems

Hederagenin and its derivatives possess notable anti-inflammatory properties, which have been demonstrated in various cellular models. These effects are largely attributed to their ability to suppress the production of key inflammatory molecules.

Research has shown that hederagenin can effectively inhibit the production and release of pro-inflammatory cytokines and mediators. nih.gov It has been reported to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The compound also suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

The anti-inflammatory action of hederagenin is linked to its ability to modulate key signaling pathways that regulate inflammation. nih.gov A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.govnih.govplos.org By suppressing the NF-κB pathway, hederagenin can downregulate the expression of numerous genes involved in inflammation, thereby exerting its modulatory effects. nih.govnih.gov

Regulation of Inflammatory Enzyme Expression

This compound has demonstrated significant regulatory effects on key enzymes involved in the inflammatory cascade in cellular studies. In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells showed that hederagenin treatment effectively inhibited the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This resulted in a downstream reduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two critical mediators of inflammation. nih.govnih.gov Similar results were observed in phorbol-12-myristate-13-acetate (PMA)-differentiated THP-1 macrophages, where hederagenin treatment also decreased the production of iNOS and COX-2. nih.govliankebio.com The mechanism is partly attributed to the inhibition of the IKKβ/NF-κB signaling pathway, which is a critical transcriptional regulator for these pro-inflammatory enzymes. nih.gov

Suppression of Inflammasome Activation and Immune Cell Polarization

The compound exerts notable inhibitory effects on the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response. In vitro studies on PMA-differentiated THP-1 macrophages stimulated with LPS showed that hederagenin significantly suppressed the activation of the NLRP3 inflammasome. nih.gov This was evidenced by reduced protein expression of NLRP3, cleaved-caspase-1, and the subsequent diminished release of mature pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govresearchgate.net

Furthermore, hederagenin influences the polarization of macrophages, a key process in the immune response. In the same THP-1 macrophage model, hederagenin treatment inhibited the polarization towards the pro-inflammatory M1 phenotype. nih.govliankebio.com This was confirmed by a decrease in the expression of the M1 surface marker CD86. nih.gov The suppressive action on both NLRP3 inflammasome activation and M1 polarization is linked to its ability to inhibit the NF-κB signaling pathway. nih.govresearchgate.net

Neuroprotective and Antidepressant-like Effects in Cellular Contexts

This compound has been shown to possess significant neuroprotective properties in various cellular models of neuronal damage and stress. In studies using corticosterone (B1669441) (CORT)-injured PC12 cells, a model for depression and neuronal damage, hederagenin demonstrated a concentration-dependent protective effect. researchgate.net It was found to alleviate CORT-induced injury by preventing the decline of mitochondrial membrane potential, reducing the production of intracellular reactive oxygen species (ROS), and decreasing apoptosis. nih.govresearchgate.net These neuroprotective effects are mediated, at least in part, through the activation of the PI3K/AKT signaling pathway. nih.govresearchgate.net The involvement of this pathway was confirmed as the protective effects were reversed by specific PI3K and AKT inhibitors. researchgate.netmdpi.com Hederagenin also successfully protected primary hippocampal neurons from the detrimental effects of CORT. nih.gov

In the context of neurodegenerative diseases, hederagenin is recognized as a novel autophagy enhancer. mdpi.com In vitro cell models have confirmed that hederagenin can reduce the levels of mutated proteins associated with these conditions, including huntingtin and A53T α-synuclein, by promoting their degradation. nih.govmdpi.com

Antidiabetic and Antihyperlipidemic Effects in In Vitro Models

Alpha-Glucosidase Inhibition by Hederagenin

Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can slow glucose absorption and manage postprandial hyperglycemia. While research on hederagenin itself is limited, studies on its derivatives have shown promise. In one study, four hederagenin glycoside derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, demonstrating the potential of the hederagenin scaffold for developing α-glucosidase inhibitors. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Hederagenin Derivatives

| Compound | Description | Inhibitory Activity Finding | Source |

|---|---|---|---|

| Hederagenin Glycosides (303-306) | Synthesized derivatives of hederagenin | Evaluated for activity against α-glucosidase type I from baker's yeast, showing potential for the scaffold. | nih.gov |

Regulation of Metabolic Pathways in Adipocytes

In vitro studies using 3T3-L1 adipocytes have revealed that this compound can influence fat metabolism. Treatment with hederagenin was found to reduce lipid accumulation in these cells, as visualized by Oil Red O staining. dongguk.eduresearchgate.netnih.gov The compound promotes the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com This is achieved by upregulating the expression of thermogenesis-related targets, most notably uncoupling protein 1 (UCP1). dongguk.eduresearchgate.netnih.govmdpi.com

The mechanisms underlying these effects involve the modulation of key metabolic signaling pathways. Hederagenin has been shown to activate the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which in turn inhibits lipogenesis. dongguk.eduresearchgate.netnih.govmdpi.com Simultaneously, it promotes lipolysis through the protein kinase A (PKA) signaling pathway. dongguk.eduresearchgate.netnih.govmdpi.com

Antiviral and Antimicrobial Activities in Cell-Based Assays

This compound has demonstrated a spectrum of antimicrobial activities in cell-based assays. It exhibits significant antibacterial action against the Gram-positive bacterium Streptococcus mutans. nih.gov Further studies have found it possesses antibacterial activity against Staphylococcus aureus with a reported Minimum Inhibitory Concentration (MIC) of 16 μg/mL and moderate activity against Enterococcus faecalis with an MIC of 128 μg/mL. nih.gov However, it showed almost no activity against the Gram-negative bacterium Fusobacterium nucleatum. nih.gov Beyond bacteria, hederagenin has also displayed strong anti-Toxoplasma activity against Toxoplasma gondii tachyzoites. nih.gov General antiviral properties for hederagenin and its saponins (B1172615) are also noted in reviews, though specific viral targets in cell-based assays are less detailed. researchgate.netnih.govrsc.org

Table 2: In Vitro Antimicrobial Activity of this compound

| Organism | Type | Finding | Source |

|---|---|---|---|

| Streptococcus mutans ATCC 25175 | Gram-positive Bacteria | Significant antibacterial activity observed at 9.7 µg/mL. | nih.gov |

| Staphylococcus aureus KCTC 503 | Gram-positive Bacteria | Exhibited antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. | nih.gov |

| Enterococcus faecalis | Gram-positive Bacteria | Showed moderate activity with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. | nih.gov |

| Fusobacterium nucleatum ATCC 10953 | Gram-negative Bacteria | Almost no antibacterial activity observed. | nih.gov |

| Toxoplasma gondii | Protozoan Parasite | Demonstrated strong anti-Toxoplasma activity. | nih.gov |

Other Investigated In Vitro Biological Activities of Hederagenin

Beyond its well-documented anti-cancer and anti-inflammatory properties, this compound and its derivatives have been the subject of in vitro investigations for a range of other pharmacological effects. These studies have unveiled potential roles in combating tissue fibrosis and influencing metabolic processes such as fat browning.

Anti-fibrotic Effects

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ damage. In vitro studies have highlighted the potential of this compound to counteract fibrotic processes in various cell types.

Renal Fibrosis: In models of renal fibrosis, this compound has demonstrated significant protective effects. Studies using rat renal interstitial fibroblast cells (NRK-49F) treated with transforming growth factor-beta (TGF-β) to simulate fibrosis showed that hederagenin could inhibit cell proliferation and the expression of fibrosis-related proteins. nih.gov The mechanism appears to involve the M3 muscarinic acetylcholine (B1216132) receptor, a predicted target of hederagenin. nih.govtandfonline.com Silencing the M3 receptor mimicked the anti-fibrotic effects of hederagenin, while using an M3 agonist reversed hederagenin's protective action in these cells. nih.gov

Further research on human kidney 2 (HK2) cells, a model for tubular injury in diabetic nephropathy, revealed that hederagenin can inhibit ferroptosis and fibrosis. nih.gov In this context, hederagenin was found to inhibit the phosphorylation of Smad3, which in turn reduces the expression of NADPH oxidase 4 (NOX4) and increases glutathione peroxidase 4 (GPX4), ultimately mitigating ferroptosis-induced renal fibrosis. nih.gov Another study pointed to the inhibition of the ISG15 protein and its downstream JAK/STAT signaling pathway as a key mechanism by which hederagenin ameliorates renal fibrosis in vitro. researchgate.net In TGF-β-stimulated Transformed C3H Mouse Kidney-1 (TCMK1) cells, hederagenin significantly reduced the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin. researchgate.net

Hepatic Fibrosis: The anti-fibrotic activity of hederagenin extends to liver cells. Research has shown that hederagenin can control the proliferation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. nih.gov A derivative of hederagenin has been shown to inhibit the STING/NF-κB signaling pathway, which is involved in the inflammatory cascade that can lead to fibrosis. nih.gov In co-assembled nanoparticles with sorafenib, a hederagenin derivative contributed to a significant inhibition of collagen deposition in vitro. nih.gov

| Cell Line | Inducing Agent | Key Findings | Signaling Pathway/Mechanism | Reference |

|---|---|---|---|---|

| NRK-49F (Rat Renal Fibroblasts) | TGF-β | Inhibited cell proliferation and expression of fibrotic proteins. | Targets M3 muscarinic acetylcholine receptor. | nih.govtandfonline.comnih.gov |

| HK2 (Human Kidney Cells) | High Glucose / Erastin | Inhibited ferroptosis and expression of α-SMA, Fibronectin, and Collagen-I. | Inhibits Smad3/NOX4 pathway, enhances GPX4. | nih.gov |

| TCMK1 (Mouse Kidney Cells) | TGF-β | Reduced expression of α-SMA and Fibronectin. | Inhibits ISG15 and downstream JAK/STAT signaling. | researchgate.net |

| Hepatic Stellate Cells (Lx2) | Not specified | Controlled cell proliferation. | Increased PI3K expression. | nih.govnih.gov |

| Macrophages / HSCs | Not specified | A hederagenin derivative inhibited collagen deposition. | Inhibits STING/NF-κB signaling. | nih.gov |

Anti-platelet Aggregation

Fat Browning Promotion

The transformation of white adipose tissue (WAT) into brown-like or "beige" adipose tissue, a process known as browning, increases energy expenditure and is considered a potential strategy against obesity. nih.govgyretx.com In vitro studies have identified this compound as a potent promoter of this process.

Research using 3T3-L1 adipocytes, a standard in vitro model for studying adipogenesis, has shown that hederagenin treatment effectively promotes fat browning. tandfonline.comnih.gov A key finding is that hederagenin significantly upregulates the expression of uncoupling protein 1 (UCP1), a hallmark protein of brown and beige adipocytes that is essential for thermogenesis. tandfonline.comnih.govnih.gov

The mechanism behind this effect involves the modulation of key metabolic signaling pathways. Hederagenin was found to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis. tandfonline.comnih.gov Activated AMPK can inhibit lipogenesis (fat storage). tandfonline.comnih.gov Concurrently, hederagenin promotes lipolysis (the breakdown of stored fat) through the protein kinase A (PKA) pathway. tandfonline.comnih.gov This dual action of inhibiting fat storage and promoting its breakdown contributes to the browning of white adipocytes and an increase in energy expenditure, as evidenced by reduced lipid accumulation in oil red O staining experiments. tandfonline.comnih.gov

| Cell Line | Key Findings | Signaling Pathway/Mechanism | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Promoted fat browning and reduced lipid accumulation. | - | tandfonline.comnih.gov |

| Upregulated expression of thermogenic targets, including UCP1. | - | tandfonline.comnih.govresearchgate.net | |

| Inhibited lipogenesis and promoted lipolysis. | Activates AMPK and PKA signaling pathways. | tandfonline.comnih.govresearchgate.net |

Molecular Mechanisms of Action of Hederagenin

Regulation of Key Cellular Signaling Pathways by Hederagenin (B1673034)

Hederagenin's pharmacological profile is largely attributable to its ability to intervene in critical cellular signaling pathways that govern inflammation, cell survival, apoptosis, and oxidative stress responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Alpha-Hederagenin has been shown to be a potent modulator of this pathway. In various cell models, hederagenin treatment inhibits the activation of NF-κB. nih.gov Specifically, it can suppress the IKKβ/NF-κB signaling pathway. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn keeps NF-κB sequestered in the cytoplasm. nih.gov

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that hederagenin significantly inhibited the protein expression of NF-κB. nih.govnih.gov This action leads to a downstream reduction in the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, hederagenin treatment has been found to decrease the activation of the MLK3 signaling pathway, which can potentiate cellular injury through both MAPK and NF-κB pathways. nih.govresearchgate.net A derivative of hederagenin, known as compound 1, was found to reduce inflammation by inhibiting STING expression, thereby decreasing the activation of both STING and NF-κB signaling. nih.gov

Table 1: Modulation of the NF-κB Pathway by this compound

| Target/Component | Effect of Hederagenin | Downstream Consequence | Cell/Model System | Source |

|---|---|---|---|---|

| NF-κB | Inhibition of activation/protein expression | Decreased inflammation | RAW 264.7 cells, A549 cells | nih.gov |

| IKKβ | Inhibition | Reduced NF-κB activation | Endothelial function models | nih.gov |

| p-p65 / p-IκB | Inhibition | Reduced NF-κB nuclear translocation | cGAS-STING-associated signaling models | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced production/release | Attenuation of inflammatory response | RAW 264.7 cells, sepsis models | nih.govnih.gov |

| STING | Inhibition (by a derivative) | Reduced activation of NF-κB signaling | Sepsis models | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. mdpi.com this compound demonstrates a dual role in modulating this pathway, depending on the cellular context.

In neuroprotective models, hederagenin activates the PI3K/AKT pathway. nih.govnih.gov Studies using corticosterone (B1669441) (CORT)-injured PC12 cells showed that hederagenin stimulated the phosphorylation of AKT in a concentration-dependent manner. nih.govnih.govfrontiersin.org This activation of AKT leads to the phosphorylation of its downstream targets, including Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β), which promotes neuronal survival. nih.govnih.govresearchgate.net The neuroprotective effects of hederagenin were reversed by specific PI3K and AKT inhibitors, confirming the pathway's critical role. nih.govnih.gov

Conversely, in the context of cancer, alpha-hederin (B1665267) (a closely related saponin) has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in oral cancer SCC-25 cells. ejbiotechnology.info This inhibition, characterized by decreased phosphorylation of PI3K, Akt, and mTOR, contributes to the induction of apoptosis in cancer cells. ejbiotechnology.info This suggests that hederagenin's interaction with the PI3K/AKT/mTOR network is highly context-dependent, promoting survival in healthy neurons while inhibiting it in malignant cells.

Table 2: Regulation of the PI3K/AKT/mTOR Pathway by this compound

| Target/Component | Effect of Hederagenin | Cellular Outcome | Cell/Model System | Source |

|---|---|---|---|---|

| p-AKT | Stimulation/Increase | Neuroprotection, anti-apoptosis | Corticosterone-injured PC12 cells | nih.govnih.govfrontiersin.org |

| p-FoxO3a | Stimulation/Increase | Promotion of cell survival | Corticosterone-injured PC12 cells | nih.govnih.gov |

| p-GSK3β | Stimulation/Increase | Inhibition of GSK3β activity, promoting neuronal survival | Corticosterone-injured PC12 cells | nih.govnih.gov |

| p-PI3K, p-Akt, p-mTOR | Inhibition/Decrease (by alpha-hederin) | Induction of apoptosis | Oral cancer SCC-25 cells | ejbiotechnology.info |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. mdpi.com Hederagenin's engagement with this pathway is complex and appears to be cell-type specific, leading to either its inhibition or activation.

In head and neck cancer (HNC) cells, particularly those resistant to cisplatin (B142131), hederagenin inhibits the Nrf2-ARE pathway. nih.govnih.gov This inhibition leads to a decrease in the expression of Nrf2 and its downstream antioxidant target genes like NQO-1 and HO-1. researchgate.net The consequence is an enhancement of reactive oxygen species (ROS) production and depletion of glutathione (B108866), which sensitizes the cancer cells to apoptosis. nih.gov

In contrast, in neuroprotective contexts, hederagenin has been shown to activate the Nrf2 pathway. In a model of Alzheimer's disease, hederagenin was found to mitigate ferroptosis in HT22 cells by activating the PPARα/Nrf2/GPX4 signaling pathway. nih.gov This activation enhances the cell's antioxidant capacity, protecting it from glutamate-induced toxicity. nih.gov This dual functionality highlights hederagenin's ability to dysregulate antioxidant defenses in cancer cells while bolstering them in models of neurodegeneration.

Table 3: Engagement of the Nrf2-ARE Pathway by this compound

| Effect on Pathway | Key Molecular Events | Cellular Outcome | Cell/Model System | Source |

|---|---|---|---|---|

| Inhibition | Decreased Nrf2, HO-1, NQO-1 expression | Enhanced ROS production, glutathione depletion, apoptosis | Cisplatin-resistant Head and Neck Cancer (HNC) cells | nih.govresearchgate.net |

| Activation | Enhanced Nrf2 and GPX4 protein levels | Reduced ROS and lipid peroxidation, mitigation of ferroptosis | Glutamate-exposed HT22 cells | nih.gov |

This compound influences several other kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The MAPK family, which includes ERK, p38, and JNK, is involved in responding to extracellular stimuli to regulate processes like cell proliferation, differentiation, and apoptosis. kegg.jp

Research indicates that hederagenin can attenuate ethanol-induced liver injury by increasing the levels of phosphorylated AKT and ERK, while decreasing activated p38 MAPK. nih.gov In models of cerebral ischemia/reperfusion injury, hederagenin treatment was found to decrease the activation of the Mixed-Lineage Kinase 3 (MLK3) signaling pathway, which is known to potentiate damage via the MAPK and NF-κB pathways. nih.govresearchgate.net

Furthermore, hederagenin and its derivatives are known to antagonize inflammation by regulating the JAK2/STAT3 pathway, among others. nih.gov In the context of obesity, hederagenin was shown to promote the browning of white adipose tissue by inhibiting lipogenesis via the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway and promoting lipolysis through the protein kinase A (PKA) pathway. mdpi.com

Table 4: Modulation of Other Kinase Cascades by this compound

| Pathway/Kinase | Effect of Hederagenin | Cellular Outcome | Model System | Source |

|---|---|---|---|---|

| p38 MAPK | Decreased activation | Anti-apoptotic activity | Ethanol-induced liver injury model | nih.gov |

| p-ERK | Increased levels | Protection against liver injury | Ethanol-induced liver injury model | nih.gov |

| MLK3 | Decreased activation | Attenuation of cerebral ischemia/reperfusion injury | Cerebral ischemia/reperfusion model | nih.govresearchgate.net |

| JAK2/STAT3 | Regulation/Inhibition | Anti-inflammatory effects | General inflammation models | nih.gov |

| AMPK | Activation | Inhibition of lipogenesis, promotion of fat browning | 3T3-L1 adipocytes | mdpi.com |

| PKA | Activation | Promotion of lipolysis | 3T3-L1 adipocytes | mdpi.com |

Interaction with Specific Molecular Targets and Cellular Components

Beyond modulating broad signaling pathways, this compound directly interacts with specific enzymes and cellular components to exert its effects.

Hederagenin has been extensively studied for its ability to inhibit key pro-inflammatory enzymes. In lipopolysaccharide-stimulated macrophage cells, hederagenin dose-dependently inhibits the protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov This leads to a reduction in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain. nih.govnih.gov

More recently, hederagenin has been identified as a modulator of sirtuin-6 (SIRT6), a lysine (B10760008) deacetylase involved in regulating fibrosis, aging, and inflammation. nih.govresearchgate.net In a study on epidural scar formation, hederagenin was shown to promote the expression of SIRT6. nih.govnih.gov The elevated SIRT6 then suppressed the acetylation and protein stability of protein arginine N-methyltransferase 1 (PRMT1). nih.govnih.gov This regulatory action on the SIRT6/PRMT1 axis was linked to the attenuation of fibrosis, demonstrating a novel anti-fibrotic mechanism for hederagenin. nih.govnih.gov

Table 5: Interaction of this compound with Specific Enzymes

| Enzyme | Effect of Hederagenin | Mechanism/Downstream Effect | Model System | Source |

|---|---|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Inhibition of expression | Decreased production of Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | nih.govnih.govnih.gov |

| COX-2 (Cyclooxygenase-2) | Inhibition of expression | Decreased production of Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells, ethanol-exposed rat liver | nih.govnih.govnih.gov |

| SIRT6 (Sirtuin-6) | Promotion of expression | Suppression of PRMT1 acetylation and stability | TGF-β1-stimulated epidural scar fibroblasts | nih.govnih.gov |

| PRMT1 (Protein Arginine N-methyltransferase 1) | Suppression (via SIRT6) | Decreased acetylation and protein stability | TGF-β1-stimulated epidural scar fibroblasts | nih.govnih.gov |

Receptor and Protein Binding Interactions

Hederagenin demonstrates specific and selective binding to several key cellular proteins, which underlies its diverse pharmacological activities. Molecular docking and in vitro studies have elucidated these interactions, revealing Hederagenin as a modulator of G protein-coupled receptors (GPCRs) and other critical signaling proteins.

A significant finding is the identification of Hederagenin as a highly selective antagonist for the Neuropeptide FF receptor 1 (NPFFR1), a GPCR involved in various physiological functions. researchgate.net In silico and in vitro analyses show that Hederagenin occupies an overlapping binding site with the receptor's natural peptide agonists. researchgate.net Its rigid structure and specific chemical properties contribute to its strong subtype selectivity for NPFFR1 over the closely related NPFFR2, a feature attributed to slight differences in the shape of the orthosteric binding pockets of the two receptors. researchgate.net

Furthermore, computational studies have predicted favorable binding interactions between Hederagenin and several proteins central to cellular stress and metabolism. nih.gov These studies confirmed robust interactions with Peroxisome Proliferator-Activated Receptor alpha (PPARα), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Glutathione Peroxidase 4 (GPX4). nih.gov The binding energies were calculated to be -7.751 kcal/mol for PPARα, -7.535 kcal/mol for Nrf2, and -7.414 kcal/mol for GPX4, indicating stable complex formation. nih.gov These interactions are fundamental to Hederagenin's role in mitigating ferroptosis-induced damage in specific cell types. nih.gov

The related saponin (B1150181), alpha-hederin, has been shown to indirectly inhibit G protein-coupled receptor kinase 2 (GRK2), which reduces the desensitization of β2-adrenergic receptors. nih.gov While not a direct interaction of Hederagenin, this highlights the potential for this class of molecules to modulate GPCR signaling pathways.

| Target Protein/Receptor | Type of Interaction | Observed Effect | Source |

|---|---|---|---|

| Neuropeptide FF Receptor 1 (NPFFR1) | Selective Antagonist | Blocks receptor activation by peptide agonists. | researchgate.net |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Binding/Activation | Favorable binding energy (-7.751 kcal/mol); activation of the PPARα/Nrf2/GPX4 pathway. | nih.gov |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Binding | Favorable binding energy (-7.535 kcal/mol); involved in antioxidant response. | nih.gov |

| Glutathione Peroxidase 4 (GPX4) | Binding | Favorable binding energy (-7.414 kcal/mol); involved in preventing lipid peroxidation. | nih.gov |

Gene and Protein Expression Modulation

Hederagenin significantly influences cellular function by modulating the expression of a wide array of genes and proteins involved in cell cycle control, apoptosis, inflammation, and metabolism.

In cancer cell lines, Hederagenin orchestrates a pro-apoptotic shift in gene expression. Studies on hepatoma cells show that it increases the mRNA and protein expression of pro-apoptotic factors including Bax, Fas, and Fas ligand (Fasl), as well as the executioner caspases, caspase-3 and caspase-8. nih.gov Concurrently, it decreases the expression of the anti-apoptotic Bcl-2 gene and protein. nih.govnih.gov Hederagenin has also been found to increase the expression of the cell cycle inhibitor p21 while decreasing levels of mutant p53. nih.gov This modulation of apoptosis-related proteins is a consistent finding across various cancer types, including HeLa cells, where it upregulates Bax, cytochrome c, caspase-3, and caspase-9, while downregulating Bcl-2. nih.gov

Beyond direct apoptosis regulation, Hederagenin impacts key signaling pathways. It has been shown to decrease the expression levels of PI3K and Akt mRNA and proteins, thereby inhibiting the pro-survival PI3K/Akt signaling pathway. nih.gov In the context of head and neck cancer cells, Hederagenin inhibits the Nrf2-antioxidant response element (ARE) pathway while activating p53. nih.govnih.gov In other contexts, such as in HT22 neuronal cells, it can enhance the protein levels of PPARα, Nrf2, and GPX4. nih.gov

Hederagenin also modulates genes related to autophagy and fibrosis. It upregulates the master autophagy regulator Transcription Factor EB (TFEB), leading to increased nuclear distribution of TFEB and enhanced expression of its target genes. nih.govresearchgate.net This results in increased protein levels of LC3BII/LC3BI and LAMP2, key markers of autophagy. nih.govresearchgate.net Additionally, Hederagenin can downregulate the expression of TGF-β-induced fibrotic markers, such as α-SMA and fibronectin, and inhibit the activation of the JAK/STAT pathway. nih.gov

| Target Gene/Protein | Effect of Hederagenin | Associated Pathway/Process | Source |

|---|---|---|---|

| Bax, Fas, Fasl, Caspase-3, Caspase-8, Caspase-9 | Upregulation | Apoptosis | nih.govnih.gov |

| Bcl-2, mutant p53 | Downregulation | Apoptosis, Cell Cycle | nih.govnih.gov |

| PI3K, Akt | Downregulation | Cell Survival Signaling (PI3K/Akt pathway) | nih.gov |

| Nrf2-ARE pathway | Inhibition (in HNC cells) | Antioxidant Response | nih.govnih.gov |

| PPARα, Nrf2, GPX4 | Upregulation (in HT22 cells) | Antioxidant Response, Ferroptosis Protection | nih.gov |

| TFEB, LC3BII, LAMP2 | Upregulation | Autophagy | nih.govresearchgate.net |

| α-SMA, Fibronectin | Downregulation | Fibrosis (TGF-β pathway) | nih.gov |

Induction of Programmed Cell Death Pathways

Hederagenin is a potent inducer of programmed cell death in various pathological contexts, particularly in cancer cells. It achieves this by activating multiple, sometimes overlapping, cellular pathways, including mitochondrial-mediated apoptosis, autophagy, and ferroptosis.

Mitochondrial-Mediated Apoptosis Cascade Activation

The primary mechanism by which Hederagenin induces apoptosis is through the intrinsic, or mitochondrial-mediated, pathway. This process is initiated by causing significant mitochondrial dysfunction. researchgate.netconsensus.app In cancer cells such as human hepatoma HepG2 and head and neck cancer cells, Hederagenin treatment leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.govconsensus.appnih.gov This depolarization is a critical early event in apoptosis. nih.gov

Electron microscopy has revealed that Hederagenin causes morphological changes to the mitochondria, including swelling and vacuole formation. researchgate.netconsensus.app The loss of membrane integrity triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. A key event is the translocation of Bax, a pro-apoptotic protein, to the mitochondria, which is accompanied by the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. nih.govresearchgate.net

Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase, caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. nih.govresearchgate.net The activation of this caspase cascade culminates in the cleavage of cellular substrates, such as Poly(ADP-ribose)polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.gov

Reactive Oxygen Species (ROS) Dynamics and Redox Homeostasis Modulation

Hederagenin's effect on cellular redox balance is context-dependent. In many cancer cell lines, it acts as a pro-oxidant, inducing cell death by increasing intracellular levels of reactive oxygen species (ROS). researchgate.net In head and neck cancer cells, Hederagenin has been shown to inhibit the Nrf2-antioxidant response element (ARE) pathway. nih.govnih.gov The Nrf2 pathway is a primary regulator of cellular antioxidant defenses, and its inhibition leads to enhanced ROS production and the depletion of glutathione (GSH), a major intracellular antioxidant. nih.govnih.gov This increase in oxidative stress can damage mitochondria, further promoting the mitochondrial apoptosis cascade. nih.gov

Conversely, in a neuroprotective context, Hederagenin can display antioxidant properties. When HT22 neuronal cells were challenged with glutamate (B1630785) to induce ferroptosis, Hederagenin treatment was found to mitigate the damage by diminishing ROS and lipid peroxidation and increasing the ratio of reduced to oxidized glutathione (GSH/GSSG). nih.gov This protective effect is linked to its ability to activate the PPARα/Nrf2/GPX4 signaling pathway in these cells. nih.gov This dual role suggests that Hederagenin's impact on ROS dynamics is highly dependent on the cell type and the specific pathological stressor.

Autophagy Modulation

Hederagenin is a recognized modulator of autophagy, a cellular degradation process that can either promote survival or lead to cell death. Research indicates that Hederagenin can induce autophagic processes in different cell types, often as a mechanism for its therapeutic effects. nih.gov

In models of neurodegenerative diseases, Hederagenin promotes the degradation of mutant disease-associated proteins, such as huntingtin and α-synuclein, by inducing autophagy. nih.govnih.gov This is achieved through the activation of the AMPK-mTOR signaling pathway. nih.govnih.gov In Alzheimer's disease models, Hederagenin enhances autophagy by activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.govresearchgate.net This activation leads to increased expression of autophagy-related genes and proteins, facilitating the clearance of pathogenic protein aggregates. nih.govresearchgate.net

In some cancer cells, Hederagenin's induction of autophagy contributes to cell death. nih.gov For instance, the related compound alpha-hederin induces autophagic cell death in colorectal cancer cells via a ROS-dependent activation of the AMPK/mTOR pathway. nih.gov However, the role of autophagy can be complex. In NCI-H1299 lung cancer cells, Hederagenin was observed to increase the formation of autophagosomes but also inhibit lysosomal acidification, which could potentially impair the final degradation step of autophagy. nih.gov This suggests that Hederagenin might modulate autophagic flux at multiple points.

Ferroptosis Induction Pathways

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Hederagenin's role in ferroptosis is notably dualistic, capable of either inducing or preventing this process depending on the cellular context.

In certain cancer cells, Hederagenin acts as a ferroptosis inducer. Research has shown that it promotes cell death in lung cancer by activating a CHAC1-dependent ferroptosis pathway. researchgate.net CHAC1 is a gene whose product degrades glutathione, thereby depleting the cell's antioxidant capacity and sensitizing it to ferroptosis. The related compound alpha-hederin has also been shown to induce ferroptosis in non-small cell lung cancer by activating the DDIT3/ATF3 pathway and inhibiting SLC7A11 and GPX4, key components that protect against ferroptosis. nih.gov

In stark contrast, Hederagenin demonstrates a protective effect against ferroptosis in neuronal cells. In a model of glutamate-induced neurotoxicity in HT22 cells, Hederagenin was found to ameliorate ferroptotic damage. nih.gov It achieved this by activating the PPARα/Nrf2/GPX4 signaling pathway, which boosts antioxidant defenses. nih.gov This activation led to a reduction in intracellular iron levels, decreased ROS and lipid peroxidation, and preserved mitochondrial function, ultimately protecting the neuronal cells from ferroptotic death. nih.gov These opposing effects highlight the compound's capacity to selectively target cellular vulnerabilities.

Preclinical in Vivo Efficacy Studies of Hederagenin

Antineoplastic Efficacy in Animal Models of Cancer

The antitumor properties of alpha-hederagenin have been assessed in vivo using several cancer models. These studies highlight the compound's ability to inhibit tumor growth and modulate key pathways involved in cancer progression. nih.govnih.gov

In studies involving H22 hepatoma tumor-bearing mice, treatment with hederagenin (B1673034) resulted in a significant decrease in tumor weight. nih.govlatamjpharm.org Furthermore, hederagenin demonstrated no apparent toxicity to the liver or kidneys in these animals, and it appeared to have a restorative effect on the thymus and spleen, which were injured in the tumor-bearing mice. latamjpharm.org

The efficacy of hederagenin has also been demonstrated in xenograft models, where human cancer cells are implanted into immunodeficient mice. harvard.edu In BALB/c nude mice implanted with nine different human cell lines—including breast (MCF-7), lung (A549), liver (Hep3B), colon (LoVo), and others—hederagenin treatment led to tumor inhibition rates exceeding 60%. nih.gov Another study confirmed its efficacy in a cisplatin-resistant head and neck cancer (HNC) xenograft model, where it selectively induced cell death in the resistant cancer cells. nih.gov This was linked to the activation of intrinsic apoptotic pathways. nih.govnih.gov

Research on related compounds, such as α-hederin, has also shown antitumor effects in xenograft models of colorectal and non-small cell lung cancer, further underscoring the potential of this class of molecules in oncology. researchgate.netfrontiersin.org

Table 1: Antineoplastic Efficacy of this compound in Animal Models

| Cancer Type | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Hepatocellular Carcinoma | H22 tumor-bearing mice | Significantly decreased tumor weight. | nih.govlatamjpharm.org |

| Various Human Cancers | BALB/c nude mice with xenografts (MCF-7, A549, Hep3B, etc.) | Achieved tumor inhibition rates of over 60%. | nih.gov |

| Head and Neck Cancer | Cisplatin-resistant HNC xenograft model | Demonstrated selective inhibition of tumor growth. | nih.gov |

| Colon Cancer | LoVo cell xenograft model | Showed significant inhibition of tumor viability. | nih.govresearchgate.net |

Anti-inflammatory Effects in Animal Models of Disease

This compound has demonstrated significant anti-inflammatory activity in various animal models of inflammatory diseases. nih.gov Its mechanism of action often involves the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways. nih.govnih.govnih.gov

In a rat model of osteoarthritis induced by monosodium iodoacetate (MIA), hederagenin administration markedly reduced cartilage destruction. nih.gov This protective effect was associated with a decrease in the levels of inflammatory cytokines. nih.gov The chondroprotective and anti-inflammatory effects were attributed in part to the inhibition of the JAK2/STAT3/MAPK signaling pathway. nih.gov

The compound's anti-inflammatory potential has also been confirmed in a Wistar rat model of alcoholic liver disease. nih.govresearchgate.net Supplementation with hederagenin mitigated ethanol-induced liver inflammation, evidenced by significantly lower serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, it suppressed the expression of genes for TNF-α, IL-6, and cyclooxygenase-2 (COX-2) within the liver tissue. nih.govnih.gov These findings suggest hederagenin protects the liver from alcohol-induced damage through its potent anti-inflammatory activities. nih.govnih.gov

Table 2: Anti-inflammatory Effects of this compound in Animal Models

| Disease Model | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Osteoarthritis | Monosodium iodoacetate (MIA)-induced rats | Reduced cartilage destruction and levels of inflammatory cytokines. | nih.gov |

| Alcoholic Liver Disease | Wistar rats | Attenuated liver inflammation by decreasing serum TNF-α and IL-6. Suppressed hepatic expression of TNF-α, IL-6, and COX-2. | nih.govresearchgate.netnih.gov |

| Diabetic Cardiomyopathy | Diabetic mice | Reduced inflammation-related activation, contributing to cardioprotective effects. | nih.gov |

Metabolic and Neurodegenerative Disease Models

The therapeutic potential of this compound extends to metabolic and neurodegenerative diseases, with preclinical studies showing promising results in animal models of diabetes, Alzheimer's disease, and Parkinson's disease. nih.govresearchgate.netnih.gov

Metabolic Disease Models

In a streptozotocin-induced diabetic rat model, a common model for type 1 diabetes, hederagenin treatment was found to reduce serum glucose levels. nih.govnih.govmdpi.com It has also been noted to alleviate cardiac dysfunction in diabetic mice, where it reduced the extent of cardiac hypertrophy and fibrosis, partly through its anti-inflammatory effects. nih.gov Additionally, hederagenin has been reported to improve disorders of lipid metabolism. nih.gov

Table 3: Efficacy of this compound in Animal Models of Metabolic Disease

| Disease Model | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Diabetes | Streptozotocin-induced diabetic rats | Reduced serum glucose levels. | nih.gov |

| Diabetic Complications | Diabetic mice | Alleviated cardiac dysfunction, hypertrophy, and fibrosis. | nih.gov |

Neurodegenerative Disease Models

This compound has shown neuroprotective effects in several models of neurodegeneration. nih.govresearchgate.netnih.gov In an APP/PS1 transgenic mouse model of Alzheimer's disease, hederagenin administration ameliorated cognitive impairment and pathological changes. researchgate.netmdpi.com It was also found to reduce the deposition of amyloid-beta (Aβ) plaques, a key hallmark of Alzheimer's. researchgate.net This Aβ-clearing effect was also observed in a Caenorhabditis elegans model of the disease, where hederagenin inhibited Aβ deposition and delayed associated paralysis. nih.gov The mechanism is thought to involve the enhancement of autophagy, a cellular process for clearing damaged proteins. researchgate.net

In a mouse model of Parkinson's disease (MPTP-injected mice), a purified fraction containing hederagenin and α-hederin was shown to improve motor deficits. nih.gov Hederagenin is considered a novel autophagy enhancer, promoting the degradation of neurodegenerative disease-associated proteins like mutant huntingtin and alpha-synuclein. nih.govnih.gov

Table 4: Efficacy of this compound in Animal Models of Neurodegenerative Disease

| Disease Model | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Alzheimer's Disease | APP/PS1 transgenic mice | Ameliorated cognitive impairment and pathological changes; enhanced Aβ degradation. | researchgate.net |

| Alzheimer's Disease | Caenorhabditis elegans (CL4176 strain) | Inhibited Aβ deposition and delayed paralysis. | nih.gov |

| Parkinson's Disease | MPTP-injected mice | Improved motor deficits. | nih.govnih.gov |

Other In Vivo Pharmacological Demonstrations

Beyond its antineoplastic, anti-inflammatory, and neuroprotective effects, this compound has been shown to possess other pharmacological activities in vivo, including hepatoprotective and cardioprotective effects.

Hepatoprotective Effects

In a rat model of alcoholic liver injury, hederagenin demonstrated significant hepatoprotective activity. nih.govnih.gov Histological analysis revealed that treatment with hederagenin attenuated pathological liver changes such as micro- and macro-vesicular steatosis (fatty liver) and the infiltration of inflammatory cells. nih.gov The protective mechanism involves not only its anti-inflammatory and anti-apoptotic actions but also the modulation of alcohol metabolism enzymes. nih.govnih.gov

Cardioprotective Effects

As mentioned previously, hederagenin has shown cardioprotective effects in a model of diabetic mice. nih.gov It was found to alleviate cardiac dysfunction and reduce the degree of cardiac hypertrophy and fibrosis, suggesting its potential in mitigating cardiovascular complications associated with diabetes. nih.gov

Anthelmintic Activity

While hederagenin itself showed limited activity, studies on its derivatives have demonstrated anthelmintic properties. In ex vivo studies using the liver fluke Fasciola hepatica, a significant parasite of livestock, chemically modified hederagenin analogues showed lethal activity against the parasite. mdpi.com This suggests that the hederagenin scaffold is a promising starting point for developing new anthelmintic agents. mdpi.com

Table 5: Other In Vivo Pharmacological Effects of this compound

| Pharmacological Effect | Animal/Organism Model | Key Findings | Citations |

|---|---|---|---|

| Hepatoprotective | Wistar rats with alcohol-induced liver injury | Attenuated steatosis and inflammatory cell infiltration; played a repair role in injured thymus and spleen. | latamjpharm.orgnih.gov |

| Cardioprotective | Diabetic mice | Alleviated cardiac dysfunction, hypertrophy, and fibrosis. | nih.gov |

| Anthelmintic (Derivatives) | Fasciola hepatica (ex vivo) | Modified hederagenin derivatives showed lethal activity against the parasite. | mdpi.com |

Future Perspectives and Research Trajectories for Hederagenin

Addressing Bioavailability Challenges for Enhanced Pharmacological Impact

A primary obstacle in the clinical development of alpha-Hederagenin is its low oral bioavailability. nih.govnih.gov This is largely attributed to two main factors: its high insolubility in water and its rapid absorption and elimination from the body. nih.govnih.govrsc.org Pharmacokinetic studies in rats have demonstrated that orally administered hederagenin (B1673034) is quickly absorbed in the gastrointestinal tract but also exhibits a short elimination half-life, which limits its systemic exposure and therapeutic efficacy. nih.govnih.gov

For instance, one study reported that after an oral dose, hederagenin could be detected in rat plasma within 5 minutes, reaching its peak concentration (Tmax) in approximately 18 to 22 minutes. nih.govnih.gov However, it was also eliminated rapidly, with a half-life (t1/2) of about 44 minutes. nih.govnih.gov This rapid clearance necessitates the exploration of advanced formulation strategies to improve its pharmacokinetic profile. nih.govresearchgate.net

Future research will focus on several key formulation technologies to enhance the solubility and extend the half-life of hederagenin. nih.gov These strategies include:

Micronization: Reducing the particle size of the drug to increase the surface area for dissolution. nih.gov

Solid Dispersions: Dispersing hederagenin in a hydrophilic carrier at the molecular level to improve its dissolution rate and solubility. nih.govpreprints.org This can involve carriers that are crystalline or amorphous. preprints.org